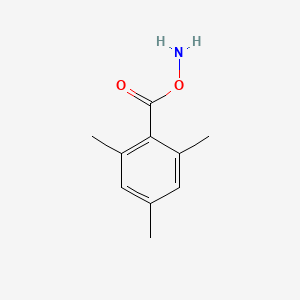
O-Mesitoylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Mesitoylhydroxylamine is an organic compound with the molecular formula C10H13NO2. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a mesitoyl group. This compound is known for its applications in organic synthesis, particularly in the formation of N-heterocycles and other nitrogen-containing compounds.
Preparation Methods
O-Mesitoylhydroxylamine can be synthesized through various methods. One common synthetic route involves the reaction of mesitoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the O-alkylation of hydroxylamines with mesitoyl derivatives under basic conditions .
Chemical Reactions Analysis
O-Mesitoylhydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Cyclization: It is used in the formation of N-heterocycles through cyclization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, amines, and various N-heterocycles .
Scientific Research Applications
O-Mesitoylhydroxylamine has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological oxidation processes.
Mechanism of Action
The mechanism of action of O-Mesitoylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The mesitoyl group enhances its reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
O-Mesitoylhydroxylamine is similar to other O-substituted hydroxylamines, such as O-benzoylhydroxylamine and O-acetylhydroxylamine. it is unique due to the presence of the mesitoyl group, which provides distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other O-substituted hydroxylamines may not be as effective .
Similar compounds include:
- O-Benzoylhydroxylamine
- O-Acetylhydroxylamine
- O-Butyroylhydroxylamine
These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their chemical behavior and applications.
Properties
CAS No. |
37477-17-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
amino 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)13-11/h4-5H,11H2,1-3H3 |
InChI Key |
GBTDDSJPSPZTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


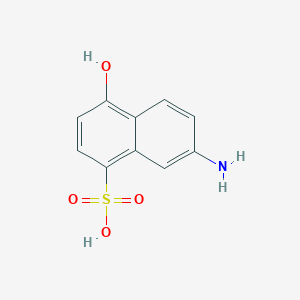
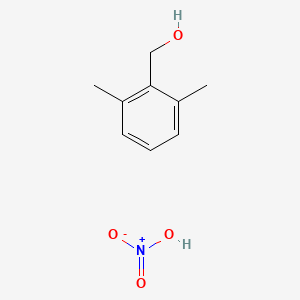
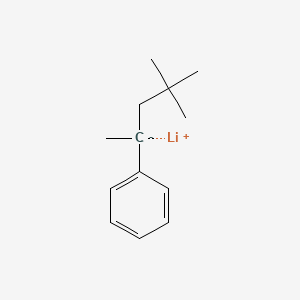

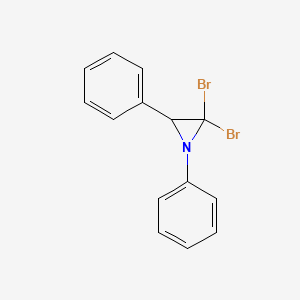

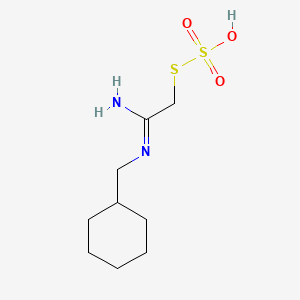
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
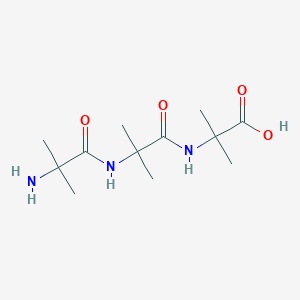
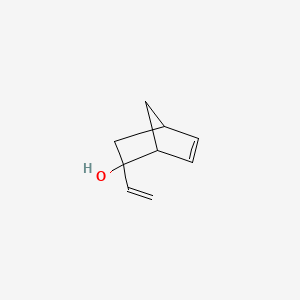
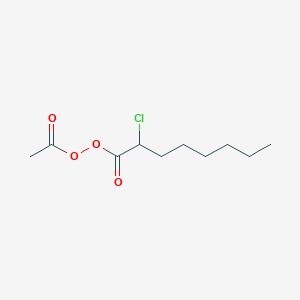
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
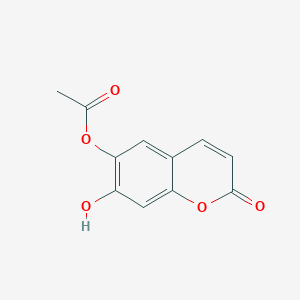
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
